molecular formula C8H10O2 B13851075 2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one

2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one

Cat. No.: B13851075
M. Wt: 138.16 g/mol
InChI Key: NKWUOCDRRBMKFC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that combines a cyclopropyl group, a hydroxyl group, and a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketones with appropriate reagents to introduce the hydroxyl and enone functionalities. For example, a one-pot synthesis method using thionyl chloride (SOCl2) and ethanol (EtOH) has been reported for the preparation of cyclopentenone derivatives . This method involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol, resulting in the formation of cyclopentenone derivatives in reasonable yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification and isolation of the compound can be achieved through techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The enone moiety can be reduced to form cyclopentanone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropyl or hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of cyclopentanone derivatives.

    Substitution: Formation of substituted cyclopropyl or hydroxyl derivatives.

Scientific Research Applications

2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. The combination of the cyclopropyl group with the hydroxyl and enone functionalities makes this compound versatile for various synthetic and research applications.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-cyclopropyl-3-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C8H10O2/c9-6-3-4-7(10)8(6)5-1-2-5/h5,9H,1-4H2

InChI Key

NKWUOCDRRBMKFC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(CCC2=O)O

Origin of Product

United States

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